molecular formula C8H11BO4 B010102 2,5-Dimethoxyphenylboronic acid CAS No. 107099-99-0

2,5-Dimethoxyphenylboronic acid

Cat. No. B010102
M. Wt: 181.98 g/mol
InChI Key: QOZLFNQLIKOGDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-dimethoxyphenylboronic acid involves several key steps, including the esterification of phenylboronic acids with alcohols and subsequent reactions to introduce the methoxy groups. An example is the preparation of ortho-lithiated derivatives of protected phenylboronic acids, which undergo reactions to yield various ortho-functionalized arylboronic acids, demonstrating a pathway to synthesize derivatives similar to 2,5-dimethoxyphenylboronic acid (Dąbrowski et al., 2007).

Molecular Structure Analysis

The molecular structure of 2,5-dimethoxyphenylboronic acid and its derivatives has been studied using various spectroscopic methods. DFT, FT-Raman, FT-IR, and NMR studies provide insights into the stable forms, molecular structures, vibrational wavenumbers, and chemical shifts of compounds like 2,6-dimethoxyphenylboronic acid, showcasing the utility of these techniques in understanding the structure of similar compounds (Alver & Parlak, 2010).

Chemical Reactions and Properties

2,5-Dimethoxyphenylboronic acid participates in a variety of chemical reactions, leveraging its boronic acid group for coupling reactions, such as Suzuki cross-coupling, to synthesize complex organic molecules. For instance, 2,2′-Dimethoxy-1,1′-binaphthyl-3,3′-diboronic acid serves as a key intermediate in Suzuki cross-coupling reactions, highlighting the role of dimethoxyphenylboronic acids in organic synthesis (Krátký et al., 1998).

Physical Properties Analysis

The physical properties of 2,5-dimethoxyphenylboronic acid derivatives, such as crystallization behavior and polymorphism, have been explored. Research on 2,6-Dimethoxyphenylboronic acid shows the control of crystallization polymorphic outcome and stabilization of metastable polymorphs by surfactants, indicating the influence of external factors on the physical properties of such compounds (Semjonova & Be̅rziṇš, 2022).

Chemical Properties Analysis

The chemical properties of 2,5-dimethoxyphenylboronic acids, including reactivity and interaction with other molecules, are crucial for their application in synthesis and materials science. Studies on the crystal structure and hydrogen bonding of ortho-substituted phenylboronic acids provide insights into the stabilizing effects of hydrogen bonds and the impact on the chemical properties of these compounds (Filthaus et al., 2008).

Scientific Research Applications

  • Synthesis of Ortho-functionalized Arylboronic Acids : This compound is useful for synthesizing a range of ortho-functionalized arylboronic acids and their derivatives, contributing significantly to organic chemistry research (Da̧browski et al., 2007).

  • Receptor Molecule in Sugar Recognition : It serves as a receptor molecule that can recognize sugar molecules, indicating its potential in developing new sensory systems for sugar molecules (Tsukagoshi & Shinkai, 1991).

  • Crystal Engineering : The compound acts as a monomeric structure, useful as a building block in crystal engineering (Cyrański et al., 2012).

  • Photoinitiator in Photocatalytic Hydroxylation : It is used as a photoinitiator for the photocatalytic hydroxylation of arylboronic acids, leading to the production of phenols under mild conditions (Sideri, Voutyritsa, & Kokotos, 2017).

  • Building Block for Covalent Organic Frameworks : 2,5-Dimethoxyphenylboronic acid is also a key building block for the formation of covalent organic frameworks, highlighting its role in materials science (Faury et al., 2013).

  • Drug Design and Development : It has been designed for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).

  • Antibacterial Activity : Some derivatives of this compound show antibacterial activity against bacteria like Escherichia coli and Bacillus cereus, suggesting its potential in antimicrobial research (Adamczyk-Woźniak et al., 2021).

  • Experimental Oncology : Its derivatives are promising for experimental oncology, particularly as antiproliferative and proapoptotic compounds with a cell cycle-specific mode of action (Psurski et al., 2018).

Safety And Hazards

This compound is known to cause skin irritation and serious eye irritation . It is classified as a combustible solid . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(2,5-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZLFNQLIKOGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370233
Record name 2,5-Dimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxyphenylboronic acid

CAS RN

107099-99-0
Record name 2,5-Dimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethoxyphenylboronic Acid (contains varying amounts of Anhydride)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was prepared in a manner similar to that of 5-Fluoro-2-methoxyphenylboronic acid (EXAMPLE 107) from 1-bromo-2,5-dimethoxybenzene (2.00 mL, 13.3 mmol), n-BuLi (2.5 M in hexanes; 5.34 mL, 13.3 mmol), and trimethylborate (4.5 mL, 40 mmol) to afford 2.43 g (99%) of 2,5-dimethoxyphenylboronic acid which was used without further purification.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5.34 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
AY Vainer, KM Dyumaev, AM Kovalenko… - Doklady Chemistry, 2012 - Springer
Compound III was prepared according to Scheme 3. The starting indenofluorene (IV) was obtained by a reported procedure [12]. 6, 6, 12, 12 Tetra (2', 5'dimethoxybenzyl] indeno [1, 2b] …
Number of citations: 12 link.springer.com
H Scott, RM Walmsley - Mutation Research/Genetic Toxicology and …, 2015 - Elsevier
Boronic acids and their derivatives have been exploited for their pharmacological activity and their utility as intermediates in the synthesis of novel non-boron containing compounds. A …
Number of citations: 24 www.sciencedirect.com
S Akkoç, Y Gök, İÖ İlhan… - Beilstein Journal of Organic …, 2016 - beilstein-journals.org
A series of novel benzimidazolium salts (1–4) and their pyridine enhanced precatalyst preparation stabilization and initiation (PEPPSI) themed palladium N-heterocyclic carbene …
Number of citations: 34 www.beilstein-journals.org
MB Goldfinger, TM Swager - Journal of the American Chemical …, 1994 - ACS Publications
The study and subsequent development of conjugated organic polymers is an area which has provided enormous opportunities for researchers over the past several years. Recognized …
Number of citations: 277 pubs.acs.org
F Lu, N Kitamura, T Takaya, K Iwata… - Physical Chemistry …, 2018 - pubs.rsc.org
We investigated the fluorescence properties of dialkoxyphenyl-pyrene molecules experimentally as well as theoretically. Our experiments confirmed fluorescence solvatochromism in 2,5…
Number of citations: 14 pubs.rsc.org
DW Zhang, HL Fan, W Zhang, CJ Li, S Luo… - Chemical …, 2020 - pubs.rsc.org
The collective total synthesis of (+)-sinensilactam A, (+)-lingzhilactone B, (+)-lingzhilactone C and (−)-lingzhiol has been accomplished from a common epoxide intermediate 9. …
Number of citations: 13 pubs.rsc.org
RR Kadiyala, D Tilly, E Nagaradja… - … A European Journal, 2013 - Wiley Online Library
With the aim of synthesizing biaryl compounds, several aromatic iodides were prepared by the deprotonative metalation of methoxybenzenes, 3‐substituted naphthalenes, isoquinoline, …
KA Kumar, P Kannaboina, P Das - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
An efficient Ru(II)-catalyzed site-selective C–H arylation of 2-pyridones and 1-isoquinolinones was achieved with boronic acids by using pyridine as a directing group. The developed …
Number of citations: 47 pubs.rsc.org
R Romagnoli, PG Baraldi, C Lopez-Cara… - Bioorganic & medicinal …, 2014 - Elsevier
In search of new compounds with strong antiproliferative activity and simple molecular structure, we designed a novel series of agents based on the 2-amino-3-alkoxycarbonyl/cyano-5-…
Number of citations: 45 www.sciencedirect.com
A Ghods, J Gilbert, JR Baker… - Royal Society …, 2018 - royalsocietypublishing.org
Bolinaquinone is a natural product that is a structurally complex, cytotoxic sesquiterpene quinone. A scaffold simplification and focused library approach using a microwave-assisted …
Number of citations: 8 royalsocietypublishing.org

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